molecular formula C27H21N5O3 B2642334 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1206990-05-7

5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2642334
CAS No.: 1206990-05-7
M. Wt: 463.497
InChI Key: KSCDRAWXTXQOST-UHFFFAOYSA-N
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Description

5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H21N5O3 and its molecular weight is 463.497. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential and Molecular Interactions

  • Compounds structurally related to the query molecule have shown promising pharmacological potential. Specifically, derivatives of 1,3,4-oxadiazole and pyrazole have been computationally and pharmacologically evaluated, revealing activities such as tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One derivative demonstrated moderate inhibitory effects in all assays, and another exhibited significant affinity for cyclooxygenase-2 and 5-lypoxygenase, correlating with high analgesic and anti-inflammatory effects (Faheem, 2018).
  • Similarly, another study presented the synthesis, characterization, and anticancer evaluation of oxadiazole derivatives, indicating that certain compounds were highly active against breast cancer cell lines, suggesting potential application in cancer treatment (Salahuddin et al., 2014).

Synthesis and Chemical Characterization

  • The synthesis and characterization of pyrazole derivatives have been extensively studied. Research includes detailing the crystal structures of new 3,5-diaryl-1H-pyrazoles, providing insights into molecular configurations and potential applications in various fields such as material science and drug design (Wang et al., 2009).
  • Additionally, the synthetic pathways and toxicological evaluations of certain pyrazoline derivatives have been explored, revealing insights into their chemical properties and potential biological activities (Jasril et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 2-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-naphthylamine and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-ethoxybenzohydrazide", "ethyl chloroformate", "2-naphthylamine", "ethyl acetoacetate" ], "Reaction": [ "Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde: 2-ethoxybenzohydrazide is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl ester. This ester is then hydrolyzed with sodium hydroxide to form the carboxylic acid, which is then converted to the aldehyde using the Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide.", "Synthesis of 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 2-naphthylamine is reacted with ethyl acetoacetate in the presence of acetic acid and acetic anhydride to form the corresponding pyrazolone. This pyrazolone is then cyclized using sodium ethoxide to form the final product.", "Coupling of intermediates: The aldehyde intermediate is reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with the pyrazolone intermediate in the presence of acetic acid and acetic anhydride to form the final product." ] }

CAS No.

1206990-05-7

Molecular Formula

C27H21N5O3

Molecular Weight

463.497

IUPAC Name

5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H21N5O3/c1-2-34-24-13-6-5-11-21(24)26-28-25(35-30-26)17-31-14-15-32-23(27(31)33)16-22(29-32)20-12-7-9-18-8-3-4-10-19(18)20/h3-16H,2,17H2,1H3

InChI Key

KSCDRAWXTXQOST-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O

solubility

not available

Origin of Product

United States

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